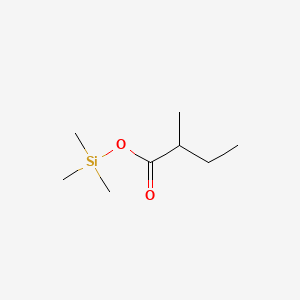
Octadecane, 9-ethyl-9-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-9-heptyloctadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of ethyl and heptyl groups attached to the central carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9-heptyloctadecane typically involves the alkylation of octadecane. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with ethyl chloride and heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 9-Ethyl-9-heptyloctadecane can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-9-heptyloctadecane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed
Substitution: Formation of halogenated derivatives such as 9-chloro-9-ethyl-9-heptyloctadecane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
9-Ethyl-9-heptyloctadecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-9-heptyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecane: A straight-chain alkane with similar hydrophobic properties but lacks the branching seen in 9-Ethyl-9-heptyloctadecane.
Nonadecane: Another long-chain alkane with one additional carbon atom compared to octadecane.
2-Methylheptadecane: A branched alkane with a methyl group instead of ethyl and heptyl groups.
Uniqueness
9-Ethyl-9-heptyloctadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. The presence of both ethyl and heptyl groups makes it more hydrophobic and stable compared to its straight-chain counterparts.
Properties
CAS No. |
55282-27-4 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
9-ethyl-9-heptyloctadecane |
InChI |
InChI=1S/C27H56/c1-5-9-12-15-17-20-23-26-27(8-4,24-21-18-14-11-7-3)25-22-19-16-13-10-6-2/h5-26H2,1-4H3 |
InChI Key |
LRJHOBBNMAGOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)(CCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


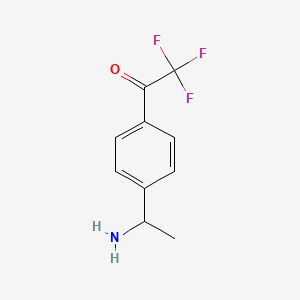
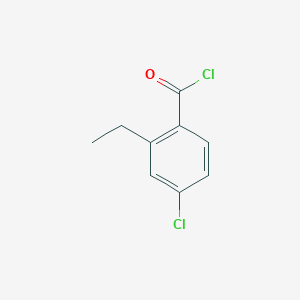
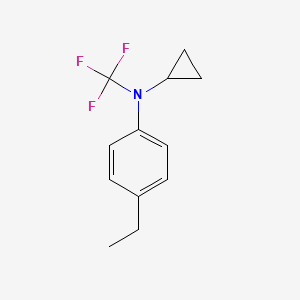
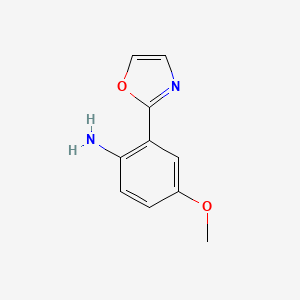
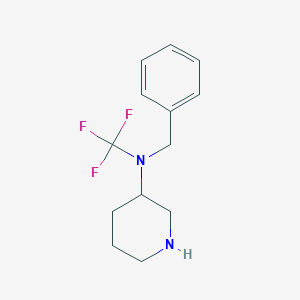
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

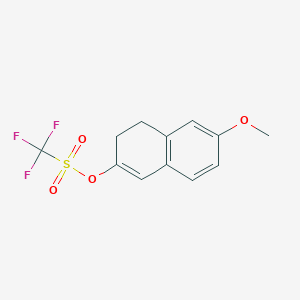

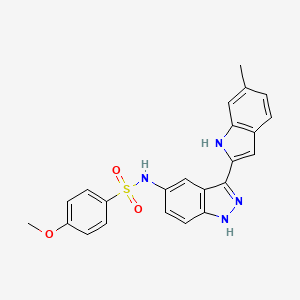
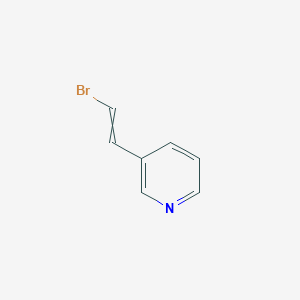
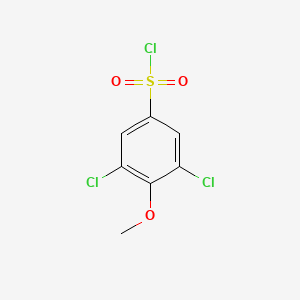
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
